molecular formula C13H18N2O3 B3937850 N'-[2-(4-methoxyphenyl)acetyl]butanehydrazide

N'-[2-(4-methoxyphenyl)acetyl]butanehydrazide

Cat. No.: B3937850
M. Wt: 250.29 g/mol
InChI Key: WQJYQSKBXIOYIQ-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)acetyl]butanehydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group attached to a butane chain, which is further connected to a 4-methoxyphenyl group through an acetyl linkage. The compound’s structure imparts unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)acetyl]butanehydrazide typically involves the reaction of 2-(4-methoxyphenyl)acetic acid with butanehydrazide. The process can be summarized in the following steps:

    Formation of 2-(4-methoxyphenyl)acetyl chloride: This is achieved by reacting 2-(4-methoxyphenyl)acetic acid with thionyl chloride or oxalyl chloride under anhydrous conditions.

    Reaction with butanehydrazide: The resulting 2-(4-methoxyphenyl)acetyl chloride is then reacted with butanehydrazide in the presence of a base such as triethylamine to yield N’-[2-(4-methoxyphenyl)acetyl]butanehydrazide.

Industrial Production Methods

Industrial production of N’-[2-(4-methoxyphenyl)acetyl]butanehydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of 2-(4-methoxyphenyl)acetic acid and butanehydrazide are prepared.

    Continuous flow reactors: These reactors are used to maintain optimal reaction conditions and ensure high yield and purity of the final product.

    Purification: The compound is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)acetyl]butanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[2-(4-methoxyphenyl)acetyl]butanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)acetyl]butanehydrazide involves its interaction with specific molecular targets. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Modulate signaling pathways: It can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Shares the 4-methoxyphenyl group but lacks the hydrazide and butane chain.

    2-(4-methoxyphenyl)acetohydrazide: Similar structure but with a different acyl group.

    4-methoxyacetanilide: Contains the 4-methoxyphenyl group but with an acetanilide linkage.

Uniqueness

N’-[2-(4-methoxyphenyl)acetyl]butanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydrazide group allows for diverse chemical reactivity, while the 4-methoxyphenyl group contributes to its biological activity.

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)acetyl]butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-4-12(16)14-15-13(17)9-10-5-7-11(18-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJYQSKBXIOYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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